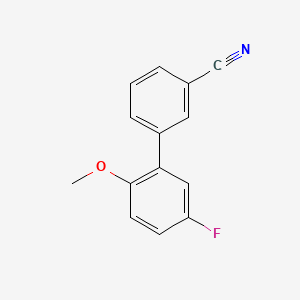

3-(5-Fluoro-2-methoxyphenyl)benzonitrile

Description

Contextualization within Contemporary Organic Synthesis and Chemical Research

In the realm of modern organic synthesis, the development of efficient and selective methods for the construction of complex molecular frameworks is a paramount objective. The structure of 3-(5-Fluoro-2-methoxyphenyl)benzonitrile, a biaryl compound featuring fluoro, methoxy (B1213986), and nitrile functional groups, places it at the intersection of several key areas of research. The synthesis of such multi-substituted aromatic compounds presents both challenges and opportunities for the discovery of new reactivity and the construction of molecular libraries for screening purposes. The academic focus on this compound is therefore rooted in its potential as a scaffold for the elaboration of more complex molecules with tailored properties.

Importance of Fluorinated and Methoxy-substituted Aromatic Compounds in Diverse Chemical Disciplines

The incorporation of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. nih.gov In medicinal chemistry, fluorination is a widely used strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa. nih.govacs.org The presence of a fluorine atom in this compound is therefore of considerable academic interest, suggesting its potential utility in the design of novel therapeutic agents. acs.org

Similarly, the methoxy group is a common feature in a vast number of natural products and pharmaceuticals. google.com Methoxy-substituted arenes are important intermediates in organic synthesis, and the methoxy group itself can influence the electronic properties of the aromatic ring and participate in key binding interactions within biological systems. google.comacs.org The combination of both fluoro and methoxy substituents on the same aromatic ring, as seen in the target molecule, offers a nuanced approach to fine-tuning molecular properties.

Overview of Benzonitrile (B105546) and Aryl Substructures as Synthetic Precursors and Scaffolds

The benzonitrile unit is a versatile functional group in organic synthesis. The nitrile group can be readily transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, making benzonitriles valuable synthetic intermediates. wikipedia.orgacs.org Furthermore, the nitrile moiety is present in numerous biologically active compounds. acs.org

Biaryl scaffolds are fundamental structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials. numberanalytics.comgoogle.com The direct linkage of two aromatic rings creates a rigid framework that can be strategically functionalized to interact with biological targets with high specificity. Consequently, the development of synthetic methodologies for the efficient construction of biaryl compounds, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig coupling reactions, has been a major focus of chemical research. numberanalytics.comwikipedia.orgfrontiersin.orglibretexts.org this compound, as a biaryl compound, is therefore a prime candidate for exploration as a core structure in drug discovery and materials science. ossila.com

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted due to the convergence of its promising structural features. While specific research on this exact molecule is not extensively documented in publicly available literature, its constituent parts suggest significant potential. The compound serves as an exemplary case study for the application of modern cross-coupling methodologies and for the exploration of the synergistic effects of its functional groups. For instance, the "5-Fluoro-2-methoxyphenyl" moiety is a known building block in the synthesis of more complex molecules, such as the gonadotropin-releasing hormone antagonist Elagolix. pharmaffiliates.com This highlights the role of such substituted phenyl groups as key intermediates. A detailed study of the synthesis and properties of this compound would provide valuable insights for the design of new synthetic strategies and the discovery of novel molecules with potential applications in various scientific fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-fluoro-2-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-17-14-6-5-12(15)8-13(14)11-4-2-3-10(7-11)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWQMJHDSLAUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742905 | |

| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-56-5 | |

| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 5 Fluoro 2 Methoxyphenyl Benzonitrile

Retrosynthetic Disconnections and Strategic Approaches for 3-(5-Fluoro-2-methoxyphenyl)benzonitrile

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For this compound, the most logical and strategically significant disconnection is the carbon-carbon (C-C) bond connecting the two aromatic rings.

This primary disconnection (Disconnection A) breaks the target molecule into two key synthons: a (5-fluoro-2-methoxyphenyl) synthon and a (3-cyanophenyl) synthon. These conceptual fragments can be translated into practical chemical equivalents, or starting materials, for a forward synthesis. The polarity of these synthons can be chosen to suit a variety of cross-coupling reactions. For instance:

Path 1: A nucleophilic (5-fluoro-2-methoxyphenyl) organometallic reagent (e.g., a boronic acid, organozinc, or organotin) coupled with an electrophilic 3-halobenzonitrile (where the halogen is typically Br or I).

Path 2: An electrophilic 1-halo-5-fluoro-2-methoxybenzene coupled with a nucleophilic (3-cyanophenyl) organometallic reagent.

Path 1 is often preferred due to the commercial availability and stability of arylboronic acids and the reactivity of halogenated benzonitriles. nih.govnih.gov This strategic approach funnels the synthesis towards powerful and well-established cross-coupling methodologies.

Nucleophilic Aromatic Substitution (SNAr) Routes to Substituted Benzonitriles

Strategic Placement of Activating and Leaving Groups

The construction of the biaryl core of this compound typically involves a cross-coupling reaction between two substituted benzene (B151609) rings. The success of these reactions hinges on the strategic placement of activating groups and appropriate leaving groups on the precursor molecules.

Commonly, a Suzuki-Miyaura cross-coupling reaction is employed, which involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov For the synthesis of this compound, one aromatic ring would bear a boronic acid (or its ester equivalent) and the other a halide (iodide, bromide, or chloride).

The Fluoro-methoxyphenyl Moiety: The 2-methoxy group (-OCH3) is an electron-donating group that activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of reactions. The 5-fluoro group (-F) is an electron-withdrawing group that can also influence reactivity and provide a site for potential further functionalization. core.ac.uk A common precursor is 5-fluoro-2-methoxyphenylboronic acid.

The Benzonitrile (B105546) Moiety: The nitrile group (-CN) is a strong electron-withdrawing group. The precursor for this half of the molecule is typically a halobenzonitrile, such as 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile. The halide serves as the leaving group in the palladium-catalyzed coupling cycle.

The choice of which fragment bears the boronic acid and which bears the halide can impact reaction efficiency and the availability of starting materials.

Optimization of Reaction Conditions and Reagents

The yield and purity of this compound are highly dependent on the optimization of the synthetic conditions. Key parameters that are screened include the choice of catalyst, ligand, base, and solvent system. nih.gov

Catalyst and Ligand: Palladium catalysts, such as palladium acetate (B1210297) (Pd(OAc)2) or [Pd(allyl)Cl]2, are frequently used. nih.govnih.gov The choice of phosphine (B1218219) ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination steps in the catalytic cycle. Ligands can range from simple triphenylphosphine (B44618) (PPh3) to more complex, electron-rich, and bulky biarylphosphine ligands like DPEPhos. In some cases, ligand-free conditions have been developed, particularly for reactions in aqueous media, which simplifies the procedure and reduces cost. nih.gov

Base and Solvent: A base is required to activate the boronic acid component. Inorganic bases like sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or potassium phosphate (B84403) (K3PO4) are common. The solvent must be capable of dissolving the reactants and facilitating the catalytic reaction. Mixtures of toluene, water, and an alcohol like ethanol (B145695) are often effective for Suzuki couplings. nih.gov Microwave-assisted synthesis can also be employed to accelerate the reaction. nih.gov

| Parameter | Variation | Typical Role/Observation | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)2, [Pd(allyl)Cl]2, Pd/C | Facilitates the C-C bond formation. Pd(OAc)2 is a common and effective precursor. nih.govnih.gov | nih.govnih.gov |

| Ligand | None, PPh3, DPEPhos | Stabilizes the catalyst and promotes key steps. Ligand-free systems are desirable for green chemistry. nih.govnih.gov | nih.govnih.gov |

| Base | Na2CO3, K2CO3, Cs2CO3 | Activates the boronic acid for transmetalation. The choice can significantly affect yield. | nih.gov |

| Solvent | Toluene, Dioxane, Water/Organic mixtures | Solubilizes reactants and influences reaction rate and side-product formation. Aqueous systems are environmentally benign. nih.gov | nih.gov |

Derivatization from Precursor Benzonitriles or Fluoro-methoxyphenyl Intermediates

Once the core structure of this compound is synthesized, it can be further modified. Alternatively, functional groups can be installed on the precursor fragments before the key coupling step.

The two aromatic rings of the molecule offer sites for further chemical modification to create analogues with different properties.

Functionalization of the Benzonitrile Ring: The benzonitrile ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile group makes it less reactive. More modern methods, such as transition-metal-catalyzed C-H activation, provide a powerful tool for regioselective functionalization. nih.govresearchgate.net For instance, ortho-arylation of benzonitriles can be achieved through directed C-H activation, although this typically requires a directing group installed on the molecule. nih.gov

Functionalization of the Fluoro-methoxyphenyl Ring: The methoxy-substituted ring is more activated towards electrophilic substitution. Reactions like halogenation can introduce additional functional handles. For example, iodination of a related compound, 4-fluoro-2-methoxybenzonitrile, has been achieved using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA). The methoxy (B1213986) group itself can be cleaved to reveal a phenol, which can then participate in further reactions. nih.gov

The nitrile group is a versatile functional group that can be converted into a variety of other moieties, making it a valuable synthetic intermediate. researchgate.netrug.nl

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (3-(5-fluoro-2-methoxyphenyl)benzoic acid) or a primary amide (3-(5-fluoro-2-methoxyphenyl)benzamide). libretexts.org The amide can be a useful intermediate itself or the final desired product.

Reduction: The nitrile group can be reduced to a primary amine (e.g., [3-(5-fluoro-2-methoxyphenyl)phenyl]methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org Partial reduction to an aldehyde is also possible using reagents like diisobutylaluminium hydride (DIBALH) at low temperatures. libretexts.org

Organometallic Addition: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile to form imine intermediates, which are then hydrolyzed upon aqueous workup to yield ketones. libretexts.org

| Transformation | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H3O+ or OH-, heat | Carboxylic Acid (-COOH) or Amide (-CONH2) | libretexts.org |

| Reduction (to Amine) | 1. LiAlH4 2. H2O | Primary Amine (-CH2NH2) | libretexts.org |

| Reduction (to Aldehyde) | 1. DIBALH, -78 °C 2. H2O | Aldehyde (-CHO) | libretexts.org |

| Organometallic Addition | 1. R-MgBr or R-Li 2. H3O+ | Ketone (-C(=O)R) | libretexts.org |

Emerging Synthetic Techniques and Green Chemistry Considerations in the Synthesis of Aryl Benzonitriles

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, sustainable, and atom-economical methods.

C-H Activation/Functionalization: One of the most significant recent advances is the use of transition-metal catalysis to directly functionalize C-H bonds. researchgate.netyoutube.com This strategy avoids the need for pre-functionalized starting materials (like organohalides and organoborons), thus shortening synthetic routes and reducing waste. acs.org While challenging, the direct arylation of a C-H bond on one aromatic ring with another is a highly sought-after transformation. These reactions often employ palladium, rhodium, or ruthenium catalysts and may require a directing group to achieve high regioselectivity. researchgate.netacs.org The concerted metalation-deprotonation (CMD) mechanism is a common pathway in these transformations. youtube.com

Green Chemistry Approaches: There is a growing trend to replace traditional organic solvents with more environmentally friendly alternatives. For biaryl syntheses like the Suzuki reaction, performing the reaction in aqueous media is a significant green improvement. nih.gov Other emerging techniques include photocatalysis, which uses light to drive chemical reactions, often under mild conditions. acs.org Furthermore, cyanide-free methods for synthesizing aryl nitriles are being developed to avoid the use of highly toxic cyanide reagents. dntb.gov.ua These methods might involve the transformation of other functional groups, such as aldehydes or azides, into the nitrile. dntb.gov.uaorganic-chemistry.org

Spectroscopic and Structural Elucidation Techniques for 3 5 Fluoro 2 Methoxyphenyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-(5-Fluoro-2-methoxyphenyl)benzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

The protons on the two aromatic rings will appear as complex multiplets due to spin-spin coupling with neighboring protons and, in the case of the fluoro-substituted ring, with the ¹⁹F nucleus. The chemical shifts (δ) are influenced by the electron-donating methoxy group (-OCH₃), the electron-withdrawing cyano group (-CN), and the electronegative fluorine atom.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4' | 7.6 - 7.8 | d | J(H-4', H-5') ≈ 8.0 |

| H-6' | 7.6 - 7.8 | s | |

| H-5' | 7.4 - 7.6 | t | J(H-5', H-4') ≈ 8.0, J(H-5', H-6') ≈ 8.0 |

| H-2' | 7.4 - 7.6 | d | J(H-2', H-6') ≈ 8.0 |

| H-6 | 7.1 - 7.3 | dd | J(H-6, H-4) ≈ 3.0, J(H-6, F) ≈ 8.0 |

| H-4 | 7.0 - 7.2 | ddd | J(H-4, H-3) ≈ 8.5, J(H-4, H-6) ≈ 3.0, J(H-4, F) ≈ 8.0 |

| H-3 | 6.9 - 7.1 | dd | J(H-3, H-4) ≈ 8.5, J(H-3, F) ≈ 4.5 |

| OCH₃ | 3.8 - 4.0 | s |

Note: The predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The presence of the fluorine atom will also lead to C-F coupling, which can be observed in the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CN | 118 - 120 |

| C-1' | 135 - 137 |

| C-3' | 132 - 134 |

| C-5' | 130 - 132 |

| C-4' | 129 - 131 |

| C-6' | 128 - 130 |

| C-2' | 127 - 129 |

| C-5 (d, J(C-F) ≈ 240-260 Hz) | 158 - 162 |

| C-2 (d, J(C-F) ≈ 10-15 Hz) | 150 - 154 |

| C-1 | 125 - 128 |

| C-4 (d, J(C-F) ≈ 8-10 Hz) | 118 - 121 |

| C-6 (d, J(C-F) ≈ 2-4 Hz) | 116 - 119 |

| C-3 (d, J(C-F) ≈ 20-25 Hz) | 114 - 117 |

| OCH₃ | 55 - 57 |

Note: The predicted values and coupling constants are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorine Placement

¹⁹F NMR spectroscopy is a powerful technique for identifying and characterizing fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, this technique is highly sensitive. The chemical shift of the fluorine atom in this compound will be influenced by its position on the aromatic ring and the nature of the adjacent substituents. The spectrum is expected to show a single signal for the fluorine atom, which will be split into a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum will confirm the connectivity of protons within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the two aromatic rings and the methoxy and cyano groups.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups.

Characteristic FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2220 - 2240 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1230 - 1270 |

| C-O-C (Ether) | Symmetric Stretching | 1020 - 1060 |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1250 |

| C-H (Methoxy) | Stretching | 2850 - 2960 |

Note: The predicted absorption ranges are based on characteristic group frequencies and may vary slightly in the actual spectrum.

The presence of a sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile functional group. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions. The strong absorptions corresponding to the C-O-C and C-F stretching vibrations will further confirm the presence of the methoxy and fluoro substituents on the phenyl ring.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. By providing information complementary to FT-IR spectroscopy, it aids in the complete vibrational assignment of the compound. The FT-Raman spectrum of this compound would be recorded in the range of 4000–100 cm⁻¹. nih.govresearchgate.net The analysis of the spectrum, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of characteristic vibrational frequencies. nih.gov

Key vibrational modes expected for this compound include the C≡N stretching of the nitrile group, C-H stretching of the aromatic rings, C-F stretching, and various bending and deformation modes of the molecular skeleton. The nitrile group typically exhibits a strong and sharp Raman band. The interpretation of the spectrum involves comparing the observed frequencies with those of similar benzonitrile (B105546) derivatives. researchgate.netresearchgate.net

Table 1: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Medium |

| C≡N Stretching | 2240 - 2220 | Strong, Sharp |

| C-C Aromatic Stretching | 1600 - 1400 | Strong |

| C-H Bending | 1300 - 1000 | Medium to Weak |

| C-F Stretching | 1250 - 1000 | Medium |

| C-O-C Stretching | 1300 - 1200 (asymmetric), 1150 - 1085 (symmetric) | Medium |

Note: The data in this table is predictive and based on characteristic vibrational frequencies for similar functional groups and compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value, with a very low margin of error. biorxiv.org

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Elemental Composition |

| [M+H]⁺ | 228.0719 | 228.0721 | C₁₄H₁₁FNO |

Note: The observed m/z value is a representative example for illustrative purposes.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and allows for the analysis of the intact molecular ion. In ESI mass spectrometry, this compound would typically be observed as the protonated molecule, [M+H]⁺. By inducing fragmentation of this precursor ion (MS/MS), a characteristic fragmentation pattern is obtained, which provides valuable structural information. nih.govresearchgate.netnih.gov The fragmentation of aromatic compounds in ESI-MS can involve rearrangements and the loss of stable neutral molecules. nih.gov

The fragmentation pattern would likely involve cleavages at the ether linkage and potential losses of small molecules such as CO, HCN, or CH₃. The study of these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule.

Table 3: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |

| 228.07 | 213.05 | CH₃ |

| 228.07 | 199.07 | CO |

| 228.07 | 185.06 | CH₃ + CO |

Note: The fragment ions in this table are predicted based on common fragmentation pathways for related structures.

X-ray Diffraction for Single Crystal Structure Determination

Table 4: Representative Crystal Data for a Benzonitrile Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2880 |

| b (Å) | 8.1030 |

| c (Å) | 28.460 |

| β (°) | 94.018 |

| Volume (ų) | 1676.6 |

| Z | 4 |

Note: This data is for a related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, and serves as an illustrative example of the type of data obtained from X-ray diffraction. researchgate.net

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., EPR for radical intermediates)

In some chemical reactions, reactive intermediates such as radicals may be formed. Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to detect and characterize species with unpaired electrons. If the synthesis or a subsequent reaction of this compound were to proceed through a radical mechanism, EPR could be employed to gain mechanistic insights. The EPR spectrum would provide information about the structure and environment of the radical intermediate. While the application of EPR is specific to reactions involving radical pathways, it remains a valuable tool for in-depth mechanistic studies. nih.gov

Computational and Theoretical Investigations of 3 5 Fluoro 2 Methoxyphenyl Benzonitrile

Quantum Chemical Calculations (DFT and Ab Initio Methods) for Molecular Properties

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental tools for predicting the molecular properties of 3-(5-Fluoro-2-methoxyphenyl)benzonitrile from first principles. DFT, particularly with hybrid functionals like B3LYP, has become a standard approach for achieving a favorable balance between computational cost and accuracy in studying organic molecules. These methods are used to model a range of properties from geometric structure to electronic and spectroscopic behavior.

The first step in characterizing this compound computationally is to determine its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy. The resulting optimized structure corresponds to the most probable conformation of the molecule in its ground state.

Table 1: Optimized Geometrical Parameters for this compound This table would typically present key bond lengths, bond angles, and dihedral angles calculated using a specified DFT method (e.g., B3LYP) and basis set. Due to the absence of specific published data for this molecule, representative parameters are described.

| Parameter | Description of Expected Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (Aromatic) | Values around 1.39-1.40 Å within the phenyl rings. |

| C-C (Inter-ring) | The length of the single bond connecting the two rings. |

| C≡N | The characteristic short bond length of the nitrile group. |

| C-F | The bond length for the carbon-fluorine bond. |

| C-O (Methoxy) | The bond length between the phenyl carbon and the methoxy (B1213986) oxygen. |

| Bond Angles (°) | |

| C-C-C (Aromatic) | Angles close to 120° within the planar phenyl rings. |

| C-C-C≡N | The linear or near-linear angle of the benzonitrile (B105546) group. |

| Dihedral Angle (°) | |

| Phenyl-Phenyl | The crucial angle defining the twist between the two aromatic rings. |

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.comaimspress.com

A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. irjweb.com The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule involved in electronic transitions and charge transfer. In donor-acceptor type molecules, the HOMO is often localized on the electron-donating part of the molecule, and the LUMO on the electron-accepting part, facilitating intramolecular charge transfer (ICT) upon excitation. scielo.org.za Analysis of these orbitals helps predict the molecule's behavior in chemical reactions and its potential applications in materials science.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters This table would display the calculated energies of the frontier orbitals and global reactivity descriptors derived from them. The values are dependent on the computational method and basis set used.

| Parameter | Description of Expected Value | Significance |

|---|---|---|

| EHOMO (eV) | The energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. |

| ELUMO (eV) | The energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) (eV) | The difference between ELUMO and EHOMO. | Indicates chemical reactivity, kinetic stability, and optical properties. |

| Chemical Hardness (η) | A measure of resistance to charge transfer. | A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. |

| Chemical Potential (μ) | The negative of electronegativity. | Describes the tendency of electrons to escape from the system. |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies is obtained. Each frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. mdpi.com

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The simulated spectra are invaluable for assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra to specific molecular motions. researchgate.net For example, the characteristic stretching frequency of the nitrile (C≡N) group is expected to be a strong, sharp band in the IR spectrum.

Table 3: Selected Theoretical Vibrational Frequencies and Assignments This table would list key calculated vibrational frequencies (scaled) and describe the corresponding atomic motions (Potential Energy Distribution), comparing them to typical experimental ranges.

| Vibrational Mode | Calculated Frequency (cm-1) (Scaled) | Description of Vibrational Motion |

|---|---|---|

| C≡N Stretch | Expected in the ~2220-2240 cm-1 region. | Stretching of the carbon-nitrogen triple bond. |

| C-H Stretch (Aromatic) | Expected in the ~3000-3100 cm-1 region. | Stretching of the C-H bonds on the phenyl rings. |

| C-O-C Stretch (Methoxy) | Expected asymmetric and symmetric stretching modes. | Stretching motions involving the methoxy group. |

| C-F Stretch | Expected in the ~1000-1360 cm-1 region. | Stretching of the carbon-fluorine bond. |

| Ring Breathing Modes | Frequencies characteristic of phenyl ring vibrations. | In-plane expansion and contraction of the aromatic rings. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. scielo.org.za This approach is used to simulate the UV-Vis absorption spectrum of this compound by predicting the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net The calculated spectrum reveals the wavelengths of maximum absorption (λmax) and the nature of the transitions, such as π→π* or n→π*. This information is crucial for understanding the photophysical properties of the molecule and its potential use in applications like organic light-emitting diodes (OLEDs) or as a UV absorber. The analysis can also elucidate the contributions of different molecular orbitals to each electronic transition. scielo.org.za

Theoretical prediction of NMR spectra is a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable technique for calculating NMR chemical shifts (δ) and isotropic shielding constants (σ). researchgate.netmdpi.com By performing GIAO calculations on the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. researchgate.net

These predicted chemical shifts are then correlated with experimental data to confirm the molecular structure and assign specific resonances to each nucleus. researchgate.net The accuracy of the calculations allows for the differentiation between isomers and provides confidence in the structural assignment derived from experimental NMR spectroscopy.

Analysis of Molecular Electrostatic Potential (MESP) and Charge Density Distribution

The Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, providing a guide to the sites susceptible to electrophilic and nucleophilic attack.

For this compound, the MESP map would highlight regions of negative potential (typically colored red or yellow) and positive potential (colored blue).

Negative Regions: These electron-rich areas are prone to electrophilic attack. They are expected to be localized around the electronegative atoms, such as the nitrogen of the nitrile group, the oxygen of the methoxy group, and the fluorine atom.

Positive Regions: These electron-poor areas, associated with hydrogen atoms, are susceptible to nucleophilic attack.

Reactivity Descriptors and Fukui Function Analysis

The Fukui function is a crucial local reactivity descriptor that identifies the most electrophilic and nucleophilic sites within a molecule. By calculating the condensed Fukui functions for each atom, one can predict where the molecule is most likely to accept or donate electrons in a chemical reaction. For this compound, this analysis would pinpoint the specific atoms susceptible to nucleophilic or electrophilic attack, guiding synthetic strategies and mechanistic interpretations. However, no such specific data is available in published literature.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal lattice is governed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, one can identify and characterize various non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking.

Theoretical Mechanistic Studies of Reactions Involving this compound

Theoretical mechanistic studies employ computational methods to elucidate the step-by-step pathway of a chemical reaction. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is invaluable for understanding reaction kinetics and selectivity.

For reactions involving this compound, such studies could, for instance, explore the mechanism of its synthesis or its participation in further chemical transformations. This would involve detailed quantum chemical calculations to map out the energetic landscape of the reaction. At present, no such theoretical mechanistic studies for this specific compound are available in the literature.

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) for Electron Delocalization

The Electron Localization Function (ELF) and the Local Orbital Localizer (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding and electron delocalization. These methods allow for a clear visualization of core electrons, lone pairs, and bonding regions within a molecule.

For this compound, an ELF and LOL analysis would offer a detailed picture of its electronic structure, highlighting the extent of π-electron delocalization across the benzonitrile and fluoromethoxyphenyl rings. This would be crucial for understanding its aromaticity and electronic properties. Regrettably, no studies reporting ELF or LOL analyses for this compound have been published.

Chemical Reactivity and Derivatization of 3 5 Fluoro 2 Methoxyphenyl Benzonitrile

The synthetic utility of 3-(5-Fluoro-2-methoxyphenyl)benzonitrile is underscored by the reactivity of its constituent functional groups: the nitrile, the fluoro-substituted phenyl ring, and the methoxy-substituted benzonitrile (B105546) ring. These sites offer diverse opportunities for chemical transformations, allowing for the construction of more complex molecular architectures.

Emerging Research Applications of 3 5 Fluoro 2 Methoxyphenyl Benzonitrile in Non Biological Contexts

Role as Synthetic Building Blocks in Complex Organic Synthesis

The molecular architecture of 3-(5-Fluoro-2-methoxyphenyl)benzonitrile, featuring a bi-aryl structure with strategically placed reactive sites, makes it a prime candidate for use as a synthetic building block. The nitrile group and the fluorinated methoxyphenyl ring offer multiple avenues for chemical modification, allowing for the construction of more complex molecular frameworks.

Precursors for Advanced Organic Materials

While direct applications of this compound in advanced organic materials are still an area of active investigation, the functionalities present in the molecule are characteristic of precursors used in materials science. Fluorinated benzonitrile (B105546) derivatives are recognized as important components in the synthesis of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs). For instance, a related compound, 2-bromo-5-fluorobenzonitrile, serves as a key precursor in the synthesis of TADF emitters. This suggests the potential of this compound to be incorporated into similar high-performance organic electronic materials. The presence of the fluorine atom can enhance properties such as thermal stability and electron mobility in the final material.

Intermediates in the Synthesis of Diverse Molecular Architectures

The primary documented role of this compound and its close analogs is as an intermediate in multi-step synthetic sequences. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The aromatic rings can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, to build larger, more intricate molecular structures. wikipedia.orgorganic-chemistry.org

For example, the structurally related 5-fluoro-2-methoxybenzoyl chloride has been utilized as a key intermediate in the synthesis of complex pharmaceutical compounds. google.com This highlights the utility of the 5-fluoro-2-methoxyphenyl moiety as a robust scaffold in organic synthesis. Similarly, 3-fluoro-5-hydroxybenzonitrile (B1321932) is a documented intermediate in the preparation of biologically active molecules. google.com The synthesis of this compound itself would likely involve a cross-coupling reaction, for instance, between a boronic acid derivative of one ring and a halide of the other, a common strategy for constructing bi-aryl systems.

Potential in Materials Science Research and Functional Materials

The exploration of this compound in materials science is a nascent field. However, based on the properties of analogous compounds, its potential is significant.

Components in Optoelectronic Materials (e.g., Hole Transport Materials, if related structures are relevant)

Currently, there is no direct published research demonstrating the use of this compound in optoelectronic materials. However, the broader class of fluorinated aromatic compounds is of great interest in this area. The introduction of fluorine atoms into organic molecules can favorably modulate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical consideration in the design of materials for organic electronics, including as hole transport materials (HTMs) in devices like perovskite solar cells. The nitrile group, being electron-withdrawing, further influences these properties. Research on related benzonitrile derivatives in optoelectronic applications provides a strong rationale for investigating this compound in this context.

Application in Polymer Chemistry and Advanced Coatings

The potential utility of this compound extends to polymer chemistry. A study on the copolymerization of styrene (B11656) with various fluoro- and methoxy-substituted propyl 2-cyano-3-phenyl-2-propenoates, including one derived from 5-fluoro-2-methoxybenzaldehyde, demonstrates the interest in this substitution pattern for creating novel polymers. researchgate.net Such polymers could exhibit enhanced thermal stability, specific optical properties, or desirable surface characteristics for advanced coatings, stemming from the presence of the fluoro and methoxy (B1213986) groups. While this does not directly involve this compound, it underscores the potential of this structural motif in the development of new polymeric materials.

Contribution to Methodological Development in Chemical Research

The synthesis and reactions of this compound can contribute to the broader field of chemical methodology. As a bi-aryl compound with distinct electronic features, it can serve as a substrate to test and refine new synthetic methods, particularly in the area of carbon-carbon and carbon-heteroatom bond formation. The development of efficient synthetic routes to this compound and its subsequent transformations can expand the toolkit available to organic chemists for constructing complex molecules with tailored properties.

Based on a comprehensive review of available scientific literature, there is currently no specific, published research detailing the use of This compound in the explicit contexts of "Benchmarking and Validation in Computational Chemistry Studies" or "Enabling Advanced Synthesis Planning and Reaction Prediction Platforms."

While computational studies are frequently conducted on related classes of molecules, such as substituted biphenyls nih.govresearchgate.netnih.govmdpi.com and other fluorinated organic compounds, emerginginvestigators.orgnih.govnih.gov to understand structural and electronic properties, a dedicated focus on "this compound" for these advanced non-biological applications is not documented in the accessible scientific record. Research in computational chemistry often involves the study of how different substituents, like fluorine or nitrile groups, influence molecular properties and interactions. nih.govnih.govnih.gov However, this specific molecule has not emerged as a standard benchmark or a key case study in these particular fields.

Therefore, it is not possible to provide a detailed article with research findings and data tables on the specified topics for this compound, as the primary research does not appear to exist.

Future Perspectives and Identified Research Gaps Concerning 3 5 Fluoro 2 Methoxyphenyl Benzonitrile

Exploration of Untapped Synthetic Methodologies and Catalytic Systems

The primary route for synthesizing 3-(5-Fluoro-2-methoxyphenyl)benzonitrile and similar biaryls is through transition metal-catalyzed cross-coupling reactions. numberanalytics.com The Suzuki-Miyaura coupling is a common and efficient method for this purpose. numberanalytics.com However, significant opportunities exist to explore alternative and more advanced catalytic systems that offer improved efficiency, cost-effectiveness, and sustainability.

Future research should focus on moving beyond traditional palladium catalysts. While effective, palladium is expensive and its supply is limited. nih.gov A significant research gap is the application of catalysts based on more abundant and less costly metals like nickel and iron to the synthesis of this specific molecule. nih.govacs.org Nickel-based systems have proven effective for coupling aryl halides, including less reactive chlorides, and could offer a more economical pathway. nih.govorganic-chemistry.org Iron-catalyzed couplings, particularly those using fluoride (B91410) anions to suppress unwanted homocoupling side reactions, represent a frontier in sustainable chemistry that remains unexplored for this compound. acs.org

Furthermore, methodologies that circumvent the need for pre-functionalized starting materials, such as boronic acids or organozinc reagents, are a key area for development. Direct C-H arylation, which forms the biaryl bond by activating a C-H bond on one of the aromatic rings, offers a more atom-economical and streamlined synthetic route. nih.govmanchester.ac.uk Other novel strategies that warrant investigation include the use of aryne intermediates or employing aryl sulfonyl hydrazides as stable and environmentally benign arylating agents. chemrevlett.comrsc.org

Table 1: Potential Catalytic Systems for Exploration

| Catalytic Approach | Metal Center | Potential Advantages | Key Research Question for this compound |

|---|---|---|---|

| Alternative Cross-Coupling | Nickel (Ni) | Lower cost than palladium, effective for aryl chlorides. nih.govorganic-chemistry.org | Can Ni-based catalysts efficiently couple the sterically influenced 5-fluoro-2-methoxyphenyl moiety? |

| Sustainable Cross-Coupling | Iron (Fe) | Abundant, low-cost, low toxicity. acs.org | Will fluoride additives effectively suppress homocoupling of the starting materials? |

| Direct C-H Arylation | Palladium (Pd), Rhodium (Rh) | Reduced waste (no pre-functionalization), shorter synthesis. manchester.ac.uk | Which C-H bond on the benzonitrile (B105546) or fluoroanisole ring can be selectively functionalized? |

| Novel Aryl Surrogates | Palladium (Pd) | Utilizes stable, non-toxic arylsulfonyl hydrazides. chemrevlett.com | Can this method tolerate the electronic properties of the fluoro and methoxy (B1213986) groups? |

Integration with Advanced Flow Chemistry and High-Throughput Synthesis Techniques

Batch processing, the standard in many laboratories, faces challenges in scalability, safety, and precise control of reaction parameters. Flow chemistry, where reagents are continuously pumped through a reactor, addresses many of these limitations and is a major area of opportunity for the synthesis of this compound. acsgcipr.org

The Suzuki-Miyaura reaction is particularly well-suited for translation to continuous flow systems. rsc.orgacs.org Research is needed to develop a dedicated flow process for this compound, which would involve optimizing parameters such as reactor type (e.g., packed-bed with a solid-supported catalyst or a simple coiled capillary), residence time, temperature, and solvent. rsc.orgriken.jp The use of polymer-supported or encapsulated catalysts in flow reactors could prevent catalyst deactivation and clogging, which are common challenges in industrial-scale flow synthesis. riken.jp

Integrating flow chemistry with automated, high-throughput systems presents another significant research avenue. Such platforms allow for the rapid screening of reaction conditions and the synthesis of a library of derivatives based on the this compound core. youtube.com This would be invaluable for exploring structure-activity relationships in drug discovery or for tuning material properties. A research gap exists in applying these integrated technologies to systematically derivatize the parent compound, for instance, by varying substituents on either aromatic ring.

Deeper Computational Insight into Reaction Pathways and Excited State Phenomena

There is a notable absence of computational studies focused on this compound. Deeper theoretical insight could accelerate the development of both its synthesis and its applications. Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of its synthesis, for example, by elucidating the energetics of oxidative addition and reductive elimination steps with different catalysts (e.g., Pd vs. Ni). osti.gov Such studies could predict the most effective ligand and catalyst combinations, reducing the need for extensive empirical screening. osti.gov

The electronic properties of this molecule are also a rich area for computational exploration. The interplay between the electron-donating methoxy group and the electron-withdrawing fluoro and nitrile groups suggests interesting photophysical properties. Research on other donor-acceptor benzonitriles has revealed complex excited-state dynamics, including intramolecular charge transfer (ICT) and dual fluorescence, which are highly sensitive to molecular geometry and environment. acs.org Time-dependent DFT (TD-DFT) could be used to predict the absorption and emission spectra of this compound, calculate its singlet-triplet energy gap, and model its behavior in the excited state. rsc.org This knowledge is crucial for identifying its potential in applications such as organic light-emitting diodes (OLEDs), where materials with specific excited-state properties like thermally activated delayed fluorescence (TADF) are highly sought. rsc.org

Table 2: Identified Gaps for Computational Research

| Research Area | Computational Method | Key Questions to Address | Potential Impact |

|---|---|---|---|

| Reaction Mechanism | Density Functional Theory (DFT) | What is the energy barrier for oxidative addition of different catalysts to the C-X bond? How do the F and OMe groups influence the reaction kinetics? | Rational design of more efficient synthetic routes. |

| Ground-State Properties | DFT | What is the preferred dihedral angle between the two aryl rings? What is the molecular dipole moment? | Understanding intermolecular interactions and solid-state packing. |

| Excited-State Phenomena | Time-Dependent DFT (TD-DFT) | What are the energies of the lowest singlet (S1) and triplet (T1) states? What is the nature of the HOMO and LUMO orbitals (local vs. charge-transfer)? | Prediction of photophysical properties for applications in organic electronics and sensors. |

Discovery of Novel Non-Biological Applications in Emerging Technologies

While the biaryl structure is common in pharmaceuticals, the unique combination of functional groups in this compound suggests a range of non-biological applications that remain unexplored. The presence of fluorine often imparts unique properties, including thermal stability and altered electronic characteristics, making fluorinated compounds valuable in materials science. nih.gov

The biaryl core is a fundamental component of liquid crystals, and the specific substitution pattern of this compound could be investigated for such applications. numberanalytics.com Furthermore, the donor-acceptor nature of the molecule, combined with the rigidity of the biaryl scaffold, makes it a candidate for development in organic electronics. As noted, benzonitrile-core molecules are being explored as TADF emitters for next-generation OLED displays. rsc.org The photophysical properties of this compound should be experimentally characterized to assess its suitability for these technologies.

The nitrile group is also a versatile chemical handle that can be converted into other functional groups, such as tetrazoles, which have applications as ligands or in energetic materials. researchgate.net The compound could also serve as a specialized solvent or as a key intermediate for more complex functional materials, such as polymers or molecular sensors where the polar nitrile and fluorinated ring can interact specifically with analytes.

Addressing Challenges in Scalable Synthesis and Sustainable Derivatization

Transitioning a synthetic route from the laboratory bench to industrial scale presents numerous challenges, including cost, safety, and waste generation. google.com A key research gap for this compound is the development of a truly scalable and sustainable manufacturing process. As mentioned, flow chemistry is a powerful tool for scalability. riken.jp The challenge lies in designing a robust flow setup that can operate for extended periods without issues like catalyst leaching or reactor fouling. riken.jp

From a sustainability perspective, future work should focus on "green" chemistry principles. This includes exploring reactions in environmentally benign solvents like water, which has been shown to be a viable medium for some Suzuki couplings. riken.jp The development of recyclable catalysts, such as those immobilized on magnetic nanoparticles, would significantly reduce waste and cost. researchgate.net

Sustainable derivatization of the core molecule is another important frontier. This involves using synthetic methods that minimize waste and avoid harsh reagents. For example, instead of traditional multi-step methods, direct C-H functionalization could be used to add further complexity to the molecule in a single, atom-economical step. manchester.ac.uk Similarly, when transforming the nitrile group, exploring catalytic methods that use mild conditions and recyclable catalysts, such as the synthesis of tetrazoles using magnetic Gd(III)-based catalysts, would be a significant advancement over traditional methods that often use azides. researchgate.net

Q & A

Q. What are the optimal synthetic routes and catalytic conditions for preparing 3-(5-Fluoro-2-methoxyphenyl)benzonitrile?

The synthesis of fluorinated benzonitriles often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, analogous compounds like 2-fluoro-5-formylbenzonitrile have been synthesized via reductive amination using N-methylpropargylamine under mild conditions, yielding high-purity products after purification by column chromatography . Key considerations include solvent selection (e.g., acetonitrile for polar intermediates) and catalyst optimization (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura couplings). Reaction progress should be monitored via TLC or LC-MS to ensure completion.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Comprehensive characterization involves:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For instance, fluorinated benzonitriles exhibit distinct splitting patterns due to fluorine's electronegativity .

- FT-IR : Detection of nitrile stretches (~2220–2240 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- UV-Vis : To assess π→π* transitions in the aromatic system, useful for studying electronic properties .

Advanced Research Questions

Q. How do computational methods like DFT and NBO analysis elucidate the electronic properties of this compound?

Density Functional Theory (DFT) calculations can map frontier molecular orbitals (FMOs), predicting reactivity sites. For a related methoxy-fluorobenzonitrile derivative, HOMO-LUMO gaps indicated charge transfer efficiency, while Natural Bond Orbital (NBO) analysis revealed hyperconjugative interactions stabilizing the nitrile group . Such insights guide modifications for applications in optoelectronics or catalysis. Software like Gaussian 09 with B3LYP/6-311++G(d,p) basis sets is recommended for accuracy .

Q. What experimental strategies resolve contradictions in spectroscopic or crystallographic data for fluorinated benzonitriles?

Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., rotational barriers). For example, temperature-dependent NMR can identify conformational equilibria in methoxy groups . Single-crystal X-ray diffraction remains the gold standard for resolving ambiguous substituent positions, as demonstrated for structurally similar dioxaborolane derivatives . Pairing experimental data with computational predictions (e.g., chemical shift calculations via GIAO-DFT) enhances reliability .

Q. How does this compound perform in OLED applications, particularly as a TADF material?

Fluorinated benzonitriles are promising candidates for thermally activated delayed fluorescence (TADF) due to their rigid, conjugated frameworks and tunable electronic properties. Patent data show that derivatives like 4-(3-carbazolyl)benzonitrile exhibit high quantum yields in OLED emissive layers by balancing singlet-triplet energy gaps . Key parameters include:

- Electron-withdrawing groups (e.g., -CN) : Enhance charge transport.

- Fluorine substitution : Reduces aggregation-induced quenching.

- Device testing : Electroluminescence spectra and efficiency roll-off measurements under varying current densities .

Methodological Considerations

Q. What are the best practices for analyzing binding interactions between this compound and biological targets?

Spectrophotometric titration (e.g., with DPPH radicals) quantifies binding constants (K) and free energy changes (ΔG). For ferrocence-modified benzonitriles, electrostatic and chemical interactions dominate, as shown by Scatchard plots and Job’s method . Molecular docking (AutoDock Vina) can predict binding modes, while MD simulations assess stability over time. Ensure solvent compatibility (e.g., acetonitrile for non-aqueous systems) .

Q. How to address challenges in scaling up synthesis while maintaining purity?

Optimize catalyst loading (e.g., ≤5 mol% Pd) and employ flow chemistry for continuous production. For example, automated synthesis consoles reduce human error and improve reproducibility for intermediates like 2-fluoro-5-aminobenzonitrile . Purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC ensures >95% purity, critical for material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.